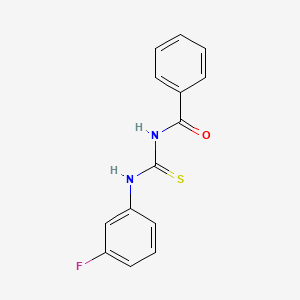

1-Benzoyl-3-(3-fluorophenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzoyl-3-(3-fluorophenyl)thiourea is a compound with the molecular formula C14H11FN2OS. It is not intended for human or veterinary use and is primarily used for research . It is a solid substance and is ionic with Br̶ anions and benzothiazole cations .

Synthesis Analysis

The synthesis of this compound and similar compounds typically involves acylation reactions . For instance, 1-benzoyl-3–Phenylthiourea has been synthesized through an acylation reaction between benzoyl chloride with 1-Phenylthiourea using tetrahydrofuran as a solvent and triethylamine as a catalyst .Molecular Structure Analysis

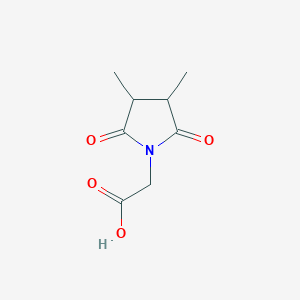

The molecular structure of this compound has been confirmed by spectroscopic and elemental analysis, as well as single crystal X-ray diffraction data . It crystallizes in the monoclinic space group P 2 1 / c .Chemical Reactions Analysis

This compound can participate in complex formation reactions with transition metals . For example, complexes [Rh (COD) (LH)Cl] and [Pt (LH)₂Cl₂] have been prepared from the reaction of [Rh (COD)Cl]₂ and K₂ [PtCl₄] with the appropriate LH, respectively .Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 274.31. In the IR spectrum, absorptions were observed at 3350 cm −1, 3280 cm −1 for free and associated NH, at 1638 cm −1 for carbonyl and at 1240 cm −1 for thiocarbonyl, at 1586 cm −1 for C=C and 1150 cm −1 for C-N stretchings .Wissenschaftliche Forschungsanwendungen

Structural and Vibrational Characterization

One study provides a comprehensive structural, vibrational, and electronic characterization of a thiourea derivative similar to 1-Benzoyl-3-(3-fluorophenyl)thiourea. The study employed vibrational spectroscopy, NMR, and elemental analysis to elucidate the compound's properties, highlighting its conformational features and potential for non-linear optical behavior. This derivative's molecular stability and intermolecular interactions were analyzed, suggesting applications in materials science for developing novel optical materials (Lestard et al., 2015).

Antimicrobial and Antioxidant Properties

Another study focused on the synthesis and characterization of Cu(I) thiourea derivatives, including compounds similar to this compound. These derivatives exhibited significant antimicrobial and antioxidant activities, suggesting their potential as therapeutic agents. The ability of these compounds to interact with DNA and proteins through electrostatic modes was also highlighted, indicating their use in bioactive material development (Hussain et al., 2020).

In-silico and In-vitro Biological Evaluation

A study on various thiourea derivatives, including those structurally related to this compound, demonstrated good antioxidant properties and moderate enzyme inhibiting activity. These findings, supported by docking studies with acetylcholine and butyrylcholine esterase, suggest the potential of these compounds in developing treatments for conditions related to oxidative stress and enzyme-related disorders (Raza et al., 2022).

Coordination Polymers and Metal Complexes

Research into the coordination polymers and molecular structures among mercury(II) halides complexes with 1-benzoylthioureas uncovered diverse stoichiometries and molecular organizations. These studies are crucial for the design of novel coordination compounds with potential applications in catalysis, material science, and as ligands in the development of metal-organic frameworks (Okuniewski et al., 2015).

Wirkmechanismus

While the specific mechanism of action for 1-Benzoyl-3-(3-fluorophenyl)thiourea is not mentioned in the search results, similar compounds have shown various biological activities. For instance, some thiourea derivatives have shown antileishmanial activity, with in silico results indicating the contribution of hydrophobic, π-stacking and H-bond interactions in binding to the target .

Safety and Hazards

Zukünftige Richtungen

Thiourea derivatives, including 1-Benzoyl-3-(3-fluorophenyl)thiourea, have a wide range of applications in various fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Future research may focus on exploring these applications further .

Eigenschaften

IUPAC Name |

N-[(3-fluorophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNHMPKARKINRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B2881895.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2881896.png)

![3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2881898.png)

![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2881899.png)

![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2881909.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)